molecular formula C13H20N2O2 B12074161 3-Isopropoxy-4-morpholinoaniline

3-Isopropoxy-4-morpholinoaniline

Cat. No.: B12074161
M. Wt: 236.31 g/mol
InChI Key: YWWNMZJBJDHEGS-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-morpholinoaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an isopropoxy group and a morpholino group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-4-morpholinoaniline typically involves the nucleophilic substitution reaction of 3-nitro-4-isopropoxyaniline with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is then reduced to an amino group using a reducing agent like iron powder and hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-4-morpholinoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The isopropoxy and morpholino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-Isopropoxy-4-morpholinoaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-4-morpholinoaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-morpholinoaniline: Similar structure but with a fluoro group instead of an isopropoxy group.

    3-Methoxy-4-morpholinoaniline: Similar structure but with a methoxy group instead of an isopropoxy group.

    3-Chloro-4-morpholinoaniline: Similar structure but with a chloro group instead of an isopropoxy group.

Uniqueness

3-Isopropoxy-4-morpholinoaniline is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

4-morpholin-4-yl-3-propan-2-yloxyaniline

InChI

InChI=1S/C13H20N2O2/c1-10(2)17-13-9-11(14)3-4-12(13)15-5-7-16-8-6-15/h3-4,9-10H,5-8,14H2,1-2H3

InChI Key

YWWNMZJBJDHEGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)N2CCOCC2

Origin of Product

United States

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